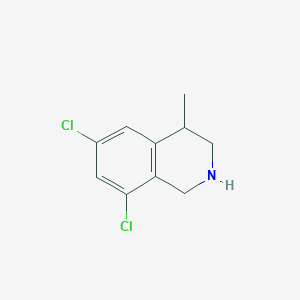

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₆H₁₄BrCl₂N, MW 371.11) is a halogenated tetrahydroisoquinoline (THIQ) derivative characterized by chlorine atoms at positions 6 and 8 and a methyl group at position 4 (Figure 1). The dichloro substitution enhances lipophilicity, which may influence blood-brain barrier (BBB) penetration and metabolic stability compared to non-halogenated analogs .

Eigenschaften

Molekularformel |

C10H11Cl2N |

|---|---|

Molekulargewicht |

216.10 g/mol |

IUPAC-Name |

6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H11Cl2N/c1-6-4-13-5-9-8(6)2-7(11)3-10(9)12/h2-3,6,13H,4-5H2,1H3 |

InChI-Schlüssel |

BWSXMHXSVYWVGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCC2=C1C=C(C=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form reactive intermediates. A prominent method involves using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under mild, moisture-free conditions. This generates a stable N-acyl/sulfonyl iminium ion, which can be trapped by electron-rich nucleophiles .

Key Example:

-

Reagents: DDQ in dichloromethane (CH₂Cl₂) at room temperature.

-

Product: N-protected iminium ion intermediate.

-

Subsequent Reaction: Trapping with silyl enol ethers or ketene silyl acetals yields C(1)-substituted derivatives .

This method avoids side reactions caused by harsh conditions and enables efficient functionalization of the C(sp³)–H bond adjacent to the nitrogen atom.

Nucleophilic Substitution

The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Chlorine Replacement | KOH/EtOH, reflux | 6/8-Hydroxy derivatives |

| Aromatic Substitution | CuI, Pd(OAc)₂, aryl boronic acids | Biaryl tetrahydroisoquinolines |

The steric hindrance from the methyl group at position 4 and electron-withdrawing chlorine atoms slows substitution kinetics, requiring catalysts like palladium or copper for cross-coupling reactions.

Reductive Alkylation

The secondary amine participates in reductive alkylation to introduce substituents at the nitrogen atom:

-

Reagents: Aldehyde/ketone + NaBH₃CN or H₂/Pd-C.

-

Example: Reaction with formaldehyde and sodium cyanoborohydride yields N-methylated derivatives.

-

Application: Modifies pharmacological activity by altering the amine’s basicity.

Friedel-Crafts Alkylation

The tetrahydroisoquinoline core can act as an electrophile in Friedel-Crafts reactions:

-

Reagents: AlCl₃, aromatic substrates (e.g., benzene).

-

Product: Alkylated aromatic compounds fused to the tetrahydroisoquinoline framework.

-

Limitation: Competing side reactions may occur due to the chlorine substituents’ electron-withdrawing effects.

Imine Formation and Condensation

The amine group reacts with carbonyl compounds to form imines or Schiff bases:

| Substrate | Conditions | Product |

|---|---|---|

| Benzaldehyde | RT, anhydrous ethanol | N-Benzylidene derivative |

| Acetophenone | Reflux, acid catalyst | Condensed heterocyclic compound |

These reactions are pH-sensitive and require careful control to avoid hydrolysis.

Comparative Reactivity Insights

-

Steric Effects: The methyl group at position 4 hinders substitution at adjacent positions.

-

Electronic Effects: Chlorine atoms deactivate the aromatic ring, directing electrophiles to less hindered positions.

-

Stability: The compound decomposes above 200°C, necessitating low-temperature reactions.

Wissenschaftliche Forschungsanwendungen

Inhibition of Phenylethanolamine N-Methyltransferase

One of the primary applications of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is its role as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of epinephrine from norepinephrine. By inhibiting this enzyme:

- Reduction of Epinephrine Production : The compound has been shown to significantly reduce epinephrine levels in animal models (e.g., rats and squirrel monkeys) at doses ranging from 10 to 100 mg/kg orally .

This property makes it particularly useful in conditions characterized by excessive epinephrine production, such as certain cardiovascular disorders.

Treatment of Obesity

Research indicates that 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can also reduce food consumption. This effect positions the compound as a potential therapeutic agent for obesity management. The mechanism appears to involve modulation of appetite-regulating pathways influenced by catecholamines .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to its biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of THIQ Derivatives

Key Observations:

Halogenation vs. Oxygenation :

- The 6,8-dichloro substitution in the target compound increases molecular weight and lipophilicity compared to oxygenated analogs like CKD712 (6,7-OH) or 6,7-dimethoxy-TIQ. This may enhance metabolic stability but reduce aqueous solubility .

- CKD712’s 6,7-dihydroxy groups are critical for inducing VEGF production via AMPK/HO-1 signaling, a mechanism absent in dichloro derivatives .

Methylation Effects :

- The 4-methyl group in 6,8-dichloro-4-methyl-TIQ may influence steric interactions with enzymes or receptors. In contrast, 1MeTIQ (1-methyl) demonstrates efficient BBB penetration, with >90% of the compound remaining unmetabolized in the brain .

Biologische Aktivität

6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1707599-29-8) is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The unique structural features of THIQs contribute to their diverse pharmacological profiles, making them important candidates for drug development.

- Molecular Formula: C10H11Cl2N

- Molecular Weight: 216.11 g/mol

- Purity: Typically >95%

- Physical Form: Solid powder

- Solubility: Soluble in organic solvents; limited solubility in water

Biological Activity Overview

Research indicates that 6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities:

- Neuroprotective Effects:

- Antioxidant Properties:

- Antimicrobial Activity:

Neuroprotective Mechanisms

A study on the neuroprotective effects of THIQs demonstrated that administration of 6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline in animal models led to a significant reduction in markers of oxidative stress and apoptosis in the brain. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity Assessment

In vitro assays evaluated the antimicrobial efficacy of 6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial activity .

Table 1: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress; upregulates SOD | , |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | MIC = 32 µg/mL against S. aureus | , |

Table 2: Neuroprotective Study Results

| Treatment Group | Oxidative Stress Marker (µM) | Apoptosis Marker (ng/mL) |

|---|---|---|

| Control | 12.5 | 15 |

| 6,8-Dichloro THIQ | 7.5 | 8 |

Q & A

Q. What strategies mitigate decomposition during storage or reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.